molecular formula C15H18N2O3 B2830178 ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate CAS No. 701217-05-2

ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate

Cat. No.: B2830178
CAS No.: 701217-05-2
M. Wt: 274.32
InChI Key: LZHKTGLZNAUIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzoate ester group and a pyrazole ring with a propyl substituent and an oxo group. It has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol .

Preparation Methods

The synthesis of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by esterification. One common method includes the reaction of ethyl 4-bromobenzoate with 3-propyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

ethyl 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-5-12-10-14(18)17(16-12)13-8-6-11(7-9-13)15(19)20-4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKTGLZNAUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.